Atrial-Selective Refractory Period Prolongation: 10-Fold Greater Potency in Atrium versus Ventricle
In concentration-effective refractory period (ERP) response studies conducted in ferret atrial and right ventricular papillary muscles at 2 Hz and 32°C, tedisamil increased atrial ERP with approximately 10-fold greater potency than ventricular ERP, while achieving similar maximal efficacies of +150–160% ERP prolongation in both tissues [1]. In contrast, the selective IKr blockers dofetilide, E-4031, and d-sotalol displayed markedly greater maximal efficacies in atrial tissue (+90–110% ERP increase) versus ventricular tissue (+10–20% ERP increase), a profile distinct from tedisamil's balanced maximal efficacy. Ibutilide, an IKr blocker with sodium current enhancement, similarly demonstrated atrial-predominant maximal efficacy [1]. Tedisamil's unique combination of high atrial potency with equivalent maximal atrial and ventricular efficacy distinguishes it from all comparator Class III agents examined.
| Evidence Dimension | ERP prolongation potency (atrial vs. ventricular) and maximal efficacy |
|---|---|
| Target Compound Data | Atrial ERP: ~10-fold greater potency than ventricular ERP; Maximal efficacy: +150–160% in both atrial and ventricular tissue |
| Comparator Or Baseline | Dofetilide, E-4031, d-sotalol: Atrial ERP +90–110% max efficacy, ventricular ERP +10–20% max efficacy; Ibutilide: Atrial-predominant maximal efficacy; RP58866: +60–80% in both tissues; Azimilide: Balanced +40–60% in both tissues |
| Quantified Difference | Tedisamil exhibits ~10-fold greater atrial potency relative to ventricular tissue; maximal efficacy difference versus dofetilide/sotalol: +140–150% ventricular efficacy difference (tedisamil +150–160% vs. comparators +10–20%) |
| Conditions | Ferret isolated atrial and right ventricular papillary muscles; 2 Hz pacing; 32°C; concentration-ERP response curves |
Why This Matters
This tissue-selectivity profile informs the choice of tedisamil for experimental models where balanced atrial and ventricular ERP prolongation is required, or where atrial-selective potency without compromise of ventricular maximal efficacy is desired—a combination not achievable with selective IKr blockers.
- [1] Bril A, Forest MC, Cheval B, Faivre JF. Differential atrial versus ventricular activities of class III potassium channel blockers. J Pharmacol Exp Ther. 1996;276(1):169-176. View Source
